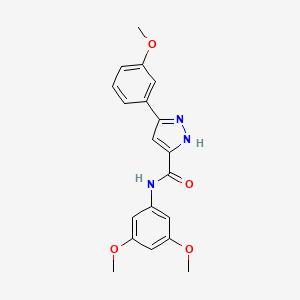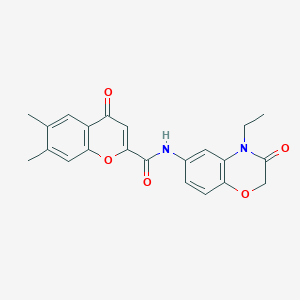![molecular formula C23H26N2O4 B14978866 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one](/img/structure/B14978866.png)
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is a complex organic compound known for its significant pharmacological properties. This compound is particularly noted for its interaction with sigma-2 receptors, which are involved in various physiological and pathological processes, including intracellular calcium regulation and cholesterol homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the preparation of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one, involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method provides a practical and efficient route to the desired isoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted isoquinolines, quinones, and dihydro derivatives, which can have distinct pharmacological properties.
科学的研究の応用
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with sigma-2 receptors and its role in intracellular calcium regulation.
Industry: Utilized in the development of novel pain therapeutics and other pharmaceutical applications.
作用機序
The compound exerts its effects primarily through its interaction with sigma-2 receptors, which are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis . By binding to these receptors, the compound can modulate various cellular processes, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with similar pharmacological properties.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A key intermediate in the synthesis of various isoquinoline derivatives.
Uniqueness
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is unique due to its specific interaction with sigma-2 receptors and its potential therapeutic applications in treating neuropathic pain and other conditions. Its distinct chemical structure also allows for various modifications to enhance its pharmacological properties.
特性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C23H26N2O4/c1-24-21(26)13-18(22(24)15-7-5-4-6-8-15)23(27)25-10-9-16-11-19(28-2)20(29-3)12-17(16)14-25/h4-8,11-12,18,22H,9-10,13-14H2,1-3H3 |
InChIキー |
TWAXKVFHZBGLEJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(C(CC1=O)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B14978793.png)
![1-[2-(2-methylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B14978801.png)
![4-Bromophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14978802.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B14978814.png)
![4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14978828.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide](/img/structure/B14978838.png)
![[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14978840.png)
![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978853.png)
![N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B14978864.png)
![2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978869.png)

![2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14978873.png)


